molecular formula C17H20N2O2 B2624632 N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862830-97-5

N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Katalognummer B2624632
CAS-Nummer: 862830-97-5
Molekulargewicht: 284.359
InChI-Schlüssel: NBZYCPAKNNAZFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been implicated in several diseases, including cancer, inflammation, and cardiovascular disorders. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Wirkmechanismus

N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a selective inhibitor of BET proteins, which are a family of epigenetic readers that recognize acetylated lysine residues on histone proteins. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide blocks the recruitment of transcriptional machinery and leads to the downregulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide are primarily related to its inhibition of BET proteins. In cancer cells, N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide leads to the downregulation of oncogenic gene expression and the induction of apoptosis. In immune cells, N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide reduces the production of pro-inflammatory cytokines and chemokines. In cardiac cells, N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide may modulate gene expression to improve cardiac function and reduce myocardial infarction size.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide for lab experiments is its selectivity for BET proteins. This allows researchers to study the specific effects of BET inhibition on gene expression and cellular function. However, one limitation of N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is its relatively low potency compared to other BET inhibitors. This may require higher concentrations of N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide to achieve the desired effects, which could lead to off-target effects or toxicity.

Zukünftige Richtungen

There are several future directions for research on N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. Another area of interest is the identification of biomarkers that can predict the response to BET inhibition in different diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide in humans and to determine its potential as a therapeutic agent for cancer, inflammation, and cardiovascular diseases.

Synthesemethoden

The synthesis of N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves a multi-step process that starts with the reaction of 1,2-dimethyl-1H-indole-3-carboxylic acid with cyclopentanone in the presence of a base. The resulting intermediate is then converted to the final product through a series of reactions involving various reagents and solvents. The overall yield of the synthesis is around 10%, and the purity of the final product is typically greater than 95%.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular diseases. In cancer, N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the growth of several types of tumors, including acute myeloid leukemia, multiple myeloma, and prostate cancer. The mechanism of action of N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves the inhibition of BET proteins, which leads to the downregulation of oncogenic gene expression and the induction of apoptosis in cancer cells.
In inflammation, N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. This effect is mediated through the inhibition of BET proteins, which are involved in the regulation of inflammatory gene expression.
In cardiovascular diseases, N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been shown to improve cardiac function and reduce myocardial infarction size in preclinical models of ischemia-reperfusion injury. The mechanism of action of N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide in this context is not fully understood but may involve the modulation of gene expression in cardiac cells.

Eigenschaften

IUPAC Name

N-cyclopentyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-15(13-9-5-6-10-14(13)19(11)2)16(20)17(21)18-12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZYCPAKNNAZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.